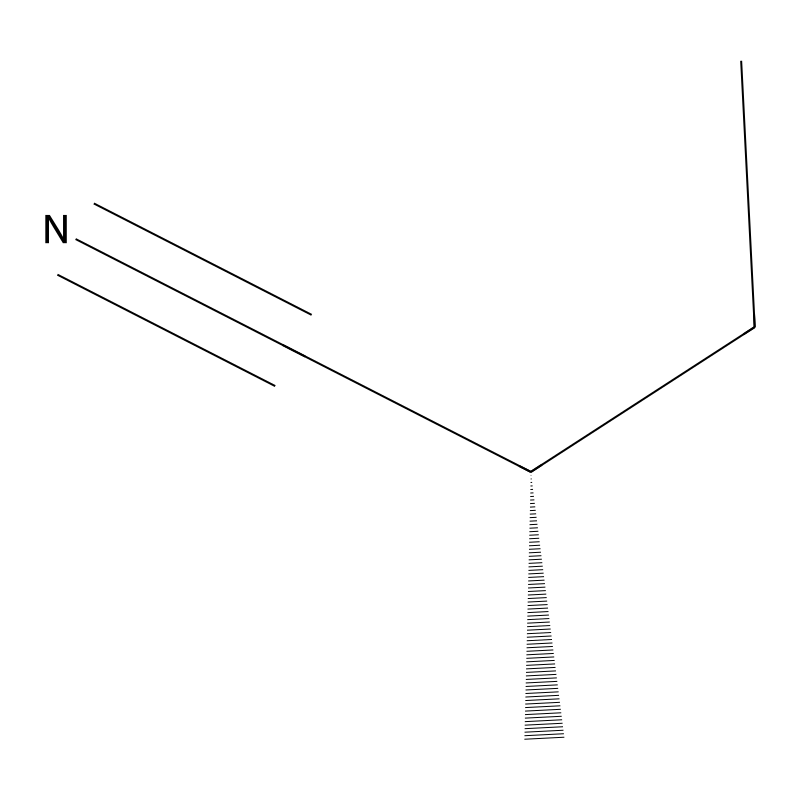

(S)-(+)-2-Methylbutyronitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-2-Methylbutyronitrile is a chiral alkyl nitrile valued as a stereospecific precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its primary procurement value lies in the intact transfer of its (S)-configured stereocenter to a target molecule, a critical step for creating compounds with specific biological activities or physical properties.[3][4] The nitrile group serves as a versatile functional handle, readily convertible to amines, carboxylic acids, or other groups while preserving the essential chirality of the 2-methylbutyl moiety.

References

- [1] Steckhan, E., et al. Preparation of (S)-2-Methylbutylamine and Synthesis of Chiral Isoleucine and Alloisoleucine. Acta Chemica Scandinavica B, 1986.

- [2] Dar, A. A., & Sangapure, S. S. Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers, 2013.

- [3] Gotor, V., et al. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 2020.

- [4] Kotha, S., & Meshram, M. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher, 2017.

Substituting (S)-(+)-2-Methylbutyronitrile with the less expensive racemic mixture, (±)-2-Methylbutyronitrile, is counterproductive in stereospecific applications. The presence of the unwanted R-(-) enantiomer in the racemate leads to the formation of an impure product mixture containing at least two enantiomers, which often exhibit different biological activities and toxicities.[4][5] This necessitates costly and often complex chiral separation steps downstream, negating any initial savings on the raw material. In biological systems and chiral material applications, the R-(-) enantiomer can act as an impurity that inhibits desired activity or disrupts the performance of the final product, making the enantiopure (S)-(+) form a requirement for reproducible and effective outcomes.[6]

References

- [1] Ardena Holding NV. Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena Insight, 2019.

- [2] Racemic mixture. In Wikipedia.

- [3] Dar, A. A., & Sangapure, S. S. Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers, 2013.

Precursor Suitability: Essential for Synthesizing High-Purity Chiral Amines and Alcohols

The primary function of (S)-(+)-2-Methylbutyronitrile is to serve as a chiral building block where the stereocenter is preserved in subsequent transformations. For example, reduction of the nitrile group yields (S)-2-methylbutylamine, a key intermediate for chiral auxiliaries and active pharmaceutical ingredients.[3] Using enantiopure (S)-(+)-2-Methylbutyronitrile as the starting material directly produces the target amine with high enantiomeric purity (>99% e.e.), whereas using the racemic nitrile would yield a non-functional, optically inactive 50:50 mixture of enantiomers.

| Evidence Dimension | Enantiomeric Excess (e.e.) of Product (e.g., Amine) |

| Target Compound Data | >99% e.e. of the (S)-enantiomer |

| Comparator Or Baseline | Racemic (±)-2-Methylbutyronitrile as precursor yields 0% e.e. (racemic product) |

| Quantified Difference | Avoids formation of 50% unwanted (R)-enantiomer in the final product |

| Conditions | Standard reduction of the nitrile group (e.g., via catalytic hydrogenation or with LiAlH4). |

This ensures the stereochemical integrity required for biological activity and eliminates the need for expensive chiral resolution of the final product.

Precursor for Chiral Liquid Crystal Synthesis with Defined Helical Structures

The (S)-2-methylbutyl group is a common chiral tail used in the synthesis of liquid crystal molecules to induce a helical (cholesteric) phase, which is critical for display and sensor applications.[7] The helical twisting power and the direction of the twist are directly dependent on the absolute configuration of the chiral center. Synthesizing these materials using enantiopure (S)-(+)-2-Methylbutyronitrile as the source of the chiral tail ensures the formation of a functional liquid crystal with a predictable helical structure. In contrast, a precursor derived from racemic 2-methylbutyronitrile would result in a material with no net chirality, failing to form the required cholesteric phase.

| Evidence Dimension | Resulting Liquid Crystal Phase |

| Target Compound Data | Forms a functional Cholesteric (Ch*) or Chiral Smectic C (SmC*) phase |

| Comparator Or Baseline | Precursor from Racemic (±)-2-Methylbutyronitrile forms a non-chiral, non-helical Nematic or Smectic A phase |

| Quantified Difference | Qualitative difference between a functional helical structure and a non-functional, non-helical structure |

| Conditions | Incorporation of the (S)-2-methylbutyl group into a liquid crystal mesogen core structure. |

For applications in advanced displays, sensors, or smart fabrics, the specific helical structure induced by the (S)-enantiomer is non-negotiable for device performance.

Processability Advantage: Compatibility with Enantioselective Biocatalysis

In biocatalytic processes, enzymes exhibit high stereoselectivity. Studies on the enzymatic hydrolysis of 2-methylbutyronitrile have shown that specific enzymes can differentiate between the (R) and (S) enantiomers. For example, a nitrile hydratase from Rhodococcus sp. can selectively hydrolyze one enantiomer over the other. Using the pure (S)-(+)-2-Methylbutyronitrile in such a process prevents the unwanted (R)-enantiomer from competing for the enzyme's active site or being converted into a difficult-to-separate byproduct. This leads to higher conversion rates, cleaner reaction profiles, and simpler purification of the desired chiral product, such as (S)-2-methylbutyric acid.

| Evidence Dimension | Biocatalytic Conversion Efficiency |

| Target Compound Data | Clean conversion to a single enantiomer product |

| Comparator Or Baseline | Racemic (±)-2-Methylbutyronitrile results in a mixture of unreacted starting material and product enantiomers, requiring complex separation |

| Quantified Difference | Avoids the need for enzymatic resolution and subsequent separation of multiple chiral species |

| Conditions | Enzyme-catalyzed hydrolysis using a stereoselective nitrile hydratase or nitrilase. |

For buyers developing or scaling up biocatalytic routes, starting with the enantiopure compound simplifies the process, increases throughput, and reduces downstream purification costs.

Synthesis of Stereospecific Pharmaceutical Intermediates

As a direct precursor for molecules like (S)-2-methylbutylamine, this compound is the required starting material for synthesizing chiral drugs where one enantiomer provides the therapeutic effect while the other may be inactive or harmful.[4] Its use avoids the generation of racemic intermediates that would require costly resolution.

Development of Chiral Liquid Crystal Displays and Sensors

This nitrile is a key building block for creating chiral dopants and liquid crystal molecules that form the basis of cholesteric displays and stimuli-responsive sensors.[8] The enantiopurity of the (S)-2-methylbutyl group derived from this precursor is essential for achieving the specific helical pitch and twisting power required for optical performance.

Asymmetric Synthesis as a Source of the (S)-2-Methylbutyl Group

In multi-step organic synthesis, (S)-(+)-2-Methylbutyronitrile serves as a reliable source for introducing the (S)-2-methylbutyl moiety. This is particularly relevant in the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and natural products where the stereochemistry of this fragment is crucial for controlling the stereochemical outcome of subsequent reactions.[3]

References

- [1] Dar, A. A., & Sangapure, S. S. Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers, 2013.

- [2] Steckhan, E., et al. Preparation of (S)-2-Methylbutylamine and Synthesis of Chiral Isoleucine and Alloisoleucine. Acta Chemica Scandinavica B, 1986.

- [3] Khadpe, P. A., et al. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Molecules, 2016.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Dates

Explore Compound Types